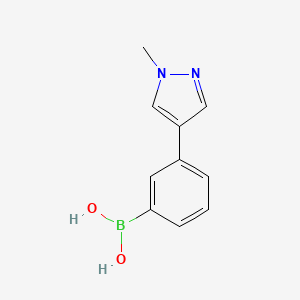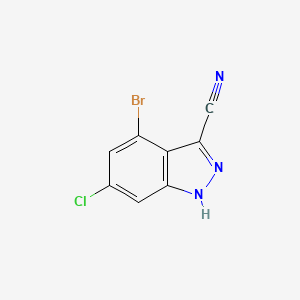
4-Bromo-6-chloro-1H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-1H-indazole-3-carbonitrile: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound’s molecular formula is C8H3BrClN3 , and it has a molecular weight of approximately 256.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1H-indazole-3-carbonitrile typically involves multiple steps. One common method starts with the chlorination of 2-fluoroaniline using N-chlorosuccinimide (NCS) to produce 4-chloro-2-fluoroaniline. This intermediate is then brominated using N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline. The final step involves diazotization of this intermediate with sodium nitrite and subsequent reaction with formaldoxime to form this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-chloro-1H-indazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-6-chloro-1H-indazole-3-carbonitrile is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases .
Industry: The compound is used in the development of new materials with unique properties. It is also employed in the synthesis of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloro-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but indazole derivatives are known to inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
4-Bromo-6-chloro-1H-indazole: Similar in structure but lacks the carbonitrile group.
6-Bromo-1H-indazole-4-carboxaldehyde: Another indazole derivative with different functional groups.
4-Chloro-1H-indazole-3-carbonitrile: Similar but with chlorine instead of bromine.
Uniqueness: 4-Bromo-6-chloro-1H-indazole-3-carbonitrile is unique due to its specific combination of bromine, chlorine, and carbonitrile groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C8H3BrClN3 |
|---|---|
Peso molecular |
256.48 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-5-1-4(10)2-6-8(5)7(3-11)13-12-6/h1-2H,(H,12,13) |
Clave InChI |
VBCRJGWOEOFMAL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NN=C2C#N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride](/img/structure/B13676263.png)
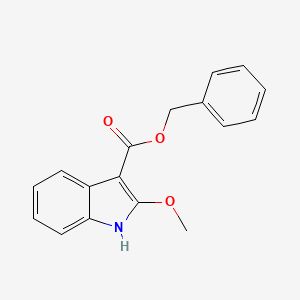
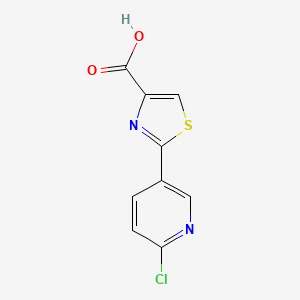
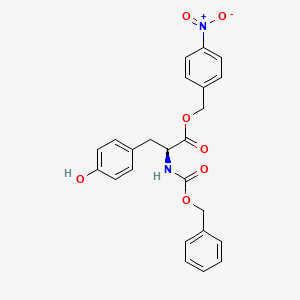
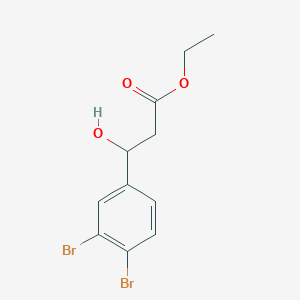
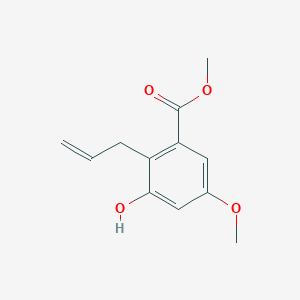
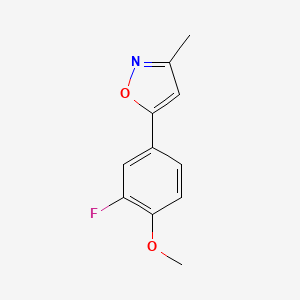
![2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13676298.png)
![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)



